
(1S)-2-Methylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexene derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Methylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reduction of (1S)-2-Methylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method ensures high yield and purity of the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-2-Methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1S)-2-Methylcyclohex-2-en-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (1S)-2-Methylcyclohexanol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: SOCl2 in DCM or phosphorus tribromide (PBr3) in ether.
Major Products:
Oxidation: (1S)-2-Methylcyclohex-2-en-1-one.
Reduction: (1S)-2-Methylcyclohexanol.
Substitution: (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Applications De Recherche Scientifique
(1S)-2-Methylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (1S)-2-Methylcyclohex-2-en-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
2-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexene: Lacks the hydroxyl group but has a similar ring structure.
Uniqueness: (1S)-2-Methylcyclohex-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
76888-40-9 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(1S)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3/t7-/m0/s1 |
Clé InChI |
LONAYYKXZPCZNH-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CCCC[C@@H]1O |
SMILES canonique |
CC1=CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


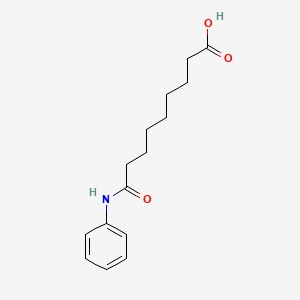
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
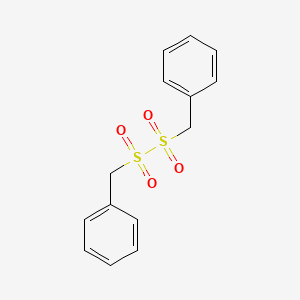
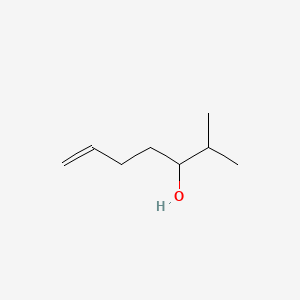
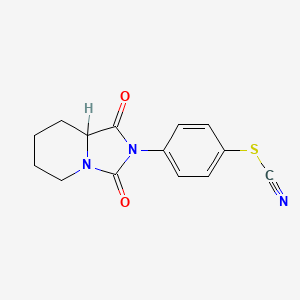

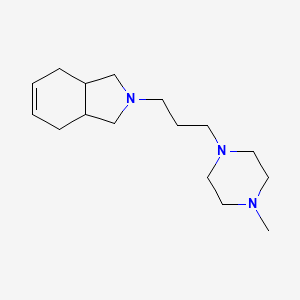
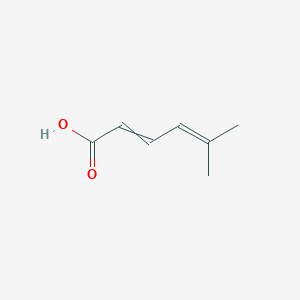

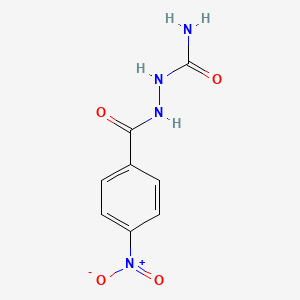
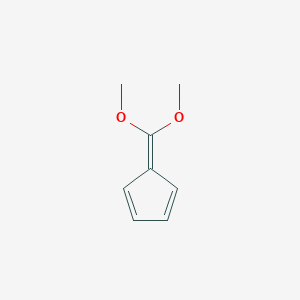
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
